![molecular formula C16H13N3O2 B5125265 2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid](/img/structure/B5125265.png)
2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid, also known as MPI-0479605, is a small molecule inhibitor of the TANK-binding kinase 1 (TBK1) and inhibitor of nuclear factor kappa-B kinase subunit epsilon (IKKε). It has been studied for its potential as a therapeutic agent in various diseases, including cancer, autoimmune disorders, and infectious diseases.
Mécanisme D'action
2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid inhibits the activity of TBK1 and IKKε by binding to the ATP-binding site of these kinases. This leads to the inhibition of downstream signaling pathways, including the interferon regulatory factor 3 (IRF3) and nuclear factor kappa-B (NF-κB) pathways. Inhibition of these pathways leads to a decrease in the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor effects in various preclinical models. Inhibition of TBK1 and IKKε leads to a decrease in the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. In addition, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. In addition, it has been shown to have good pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using this compound in lab experiments. It has been shown to have off-target effects on other kinases, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of 2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid. One direction is the development of more potent and selective inhibitors of TBK1 and IKKε. Another direction is the investigation of the role of TBK1 and IKKε in various diseases, including cancer, autoimmune disorders, and infectious diseases. In addition, the combination of this compound with other therapeutic agents may have synergistic effects and improve the efficacy of treatment. Finally, the development of biomarkers for patient selection and monitoring of treatment response may improve the clinical utility of this compound.
Conclusion:
This compound is a small molecule inhibitor of TBK1 and IKKε that has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory and anti-tumor effects in various preclinical models. The development of more potent and selective inhibitors of TBK1 and IKKε, investigation of the role of TBK1 and IKKε in various diseases, and combination with other therapeutic agents are future directions for the study of this compound.
Méthodes De Synthèse
2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid can be synthesized by a multi-step process involving the reaction of various chemical intermediates. The first step involves the reaction of 2-bromo-6-methylisonicotinic acid with 3-amino-1H-pyrazole in the presence of a base to form 2-methyl-6-(3-pyrazolyl)isonicotinic acid. This intermediate is then reacted with 3-bromoacetophenone in the presence of a base to form this compound.
Applications De Recherche Scientifique
2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to inhibit the activity of TBK1 and IKKε, which are key regulators of the innate immune response. Inhibition of these kinases has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and infectious diseases.
Propriétés
IUPAC Name |
2-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-10-7-13(16(20)21)9-15(18-10)12-4-2-3-11(8-12)14-5-6-17-19-14/h2-9H,1H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIIXDRWZBJGLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=CC=CC(=C2)C3=CC=NN3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.